2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline
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Description
“2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline” is a complex organic compound. It contains a trifluoromethoxy group (OCF3), a benzenesulfonyl group, and a pyrrolidin-3-yl group attached to a quinoxaline core . The trifluoromethoxy group is known for its potent antibacterial activities .
Scientific Research Applications
Synthesis and Characterization
Quinoxalines are nitrogen-embedded heterocyclic compounds known for their versatile pharmacological applications. The synthesis and characterization of quinoxalines and their derivatives, including 2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline, have been extensively studied. These compounds exhibit a wide range of biological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal properties. The research highlighted the synthesis of organic salts and emphasized the ionic nature of these compounds, with bromide as a counterion. The study presented an oxidative cyclized product, showcasing its synthesis and extensive computational studies to understand its electronic and structural properties (Faizi et al., 2018).
Biological Activities
Quinoxalines, including the specified compound, play a significant role in the pharmaceutical industry due to their biological activities. These compounds are part of the chemical structure of several commercial drug molecules like echinomycin, triostins, dioxidine, mequindox, carbadox, desoxycarbadox, and panadipion, highlighting their importance in medicinal chemistry. The diverse biological activities of quinoxalines and their analogues have led to their application in various therapeutic areas, making them a subject of interest for new drug development and research (Sharma et al., 2021).
Chemical Moiety and Applications
Quinoxaline and its derivatives, as part of their extensive study, have been identified for their potential in creating novel pharmaceuticals and antibiotics. The chemical moiety of quinoxaline, characterized by its benzene ring fused with the pyrazine ring, serves as a crucial building block in organic chemistry. These compounds have been explored for their antitumoral properties and as catalysts' ligands, demonstrating the wide applicability of quinoxalines in scientific research and development. This underscores the relevance of quinoxaline derivatives, including this compound, in the synthesis of compounds with significant biological and chemical properties (Pareek and Kishor, 2015).
Properties
IUPAC Name |
2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c20-19(21,22)29-13-5-7-15(8-6-13)30(26,27)25-10-9-14(12-25)28-18-11-23-16-3-1-2-4-17(16)24-18/h1-8,11,14H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBINLTHSHAEPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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